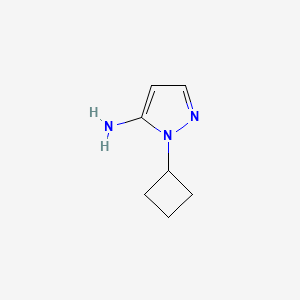

1-Cyclobutyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVBPLARFOVVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497947-61-2 | |

| Record name | 1-cyclobutyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

therapeutic potential of 1-Cyclobutyl-1H-pyrazol-5-amine in medicinal chemistry

The following technical guide details the therapeutic potential, synthetic pathways, and medicinal chemistry logic surrounding 1-Cyclobutyl-1H-pyrazol-5-amine .

Executive Summary

This compound (CAS: 326827-21-8) is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. As a privileged scaffold, it bridges the gap between traditional aromatic stacking interactions and modern

This guide analyzes its utility in targeting Bruton’s Tyrosine Kinase (BTK) and Janus Kinases (JAK), details its chemical synthesis, and provides a structural rationale for its inclusion in modern drug campaigns.

Part 1: Medicinal Chemistry & Structural Logic[1]

The "Cyclobutyl Effect" in Drug Design

In medicinal chemistry, the substitution of alkyl groups on nitrogen atoms is a critical tuning knob for potency and DMPK (Drug Metabolism and Pharmacokinetics) properties. The 1-cyclobutyl group on the pyrazole core offers distinct advantages over common alternatives like isopropyl or cyclopropyl groups.

| Feature | N-Isopropyl | N-Cyclopropyl | N-Cyclobutyl |

| Conformation | Flexible (free rotation) | Rigid (planar) | Rigid (Puckered) |

| Steric Bulk | Moderate | Low | High (Hydrophobic filling) |

| Metabolic Liability | High (Tertiary C-H oxidation) | Low (Ring strain prevents oxid.) | Moderate (Ring oxidation possible) |

| Lipophilicity (LogP) | Baseline | Lower ( | Optimal (Lipophilic but compact) |

Mechanistic Insight: The cyclobutyl ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain. This creates a unique 3D volume that can fill hydrophobic pockets in enzyme active sites (specifically the specificity pockets of kinases) more effectively than the flat cyclopropyl or the freely rotating isopropyl group. Furthermore, the cyclobutyl group lacks the readily accessible tertiary hydrogen found in isopropyl groups, reducing the rate of oxidative dealkylation by Cytochrome P450 enzymes.

Pharmacophore & Kinase Selectivity

The 5-amino-pyrazole core functions as a bidentate hydrogen bond donor/acceptor motif, typically interacting with the "hinge region" of kinase ATP-binding sites.

-

N2 (Pyrazole): Accepts a H-bond from the backbone amide NH of the hinge.

-

C5-NH2 (Exocyclic Amine): Donates a H-bond to the backbone carbonyl.

The N1-Cyclobutyl group projects into the solvent-exposed region or the hydrophobic "gatekeeper" pocket, depending on the specific binding mode (Type I vs. Type II inhibition). Its bulk allows it to displace water molecules from hydrophobic clefts, providing an entropic gain in binding energy.

Part 2: Synthetic Accessibility & Manufacturing[2]

The synthesis of this compound is a convergent process. The critical step is the formation of the pyrazole ring using cyclobutylhydrazine as the key building block.

Core Synthesis Workflow (DOT Diagram)

Figure 1: Convergent synthesis pathway for this compound involving hydrazine formation and Knorr-type cyclization.

Detailed Experimental Protocol

Step 1: Preparation of Cyclobutylhydrazine Hydrochloride

-

Condensation: React cyclobutanone (1.0 eq) with tert-butyl carbazate (Boc-hydrazine, 1.0 eq) in hexane/ethanol. Stir at room temperature until precipitation of the hydrazone occurs.

-

Reduction: Dissolve the hydrazone in THF/MeOH. Add sodium cyanoborohydride (NaBH

CN, 1.5 eq) slowly at 0°C. Adjust pH to ~4-5 with acetic acid. Stir overnight. -

Deprotection: Treat the reduced Boc-protected intermediate with 4M HCl in dioxane. The product, cyclobutylhydrazine hydrochloride , precipitates as a white solid. Isolate via filtration.

Step 2: Pyrazole Ring Formation

-

Reagents: Cyclobutylhydrazine HCl (1.0 eq), 3-ethoxyacrylonitrile (1.1 eq), and Potassium Carbonate (

, 2.5 eq) or Sodium Ethoxide. -

Solvent: Absolute Ethanol or Methanol.

-

Procedure:

-

Suspend cyclobutylhydrazine HCl and base in ethanol. Stir for 30 mins to liberate the free hydrazine.

-

Add 3-ethoxyacrylonitrile dropwise.

-

Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the formation of the product (

). -

Workup: Cool to RT, remove solvent in vacuo. Resuspend in water and extract with Ethyl Acetate (3x).[1] Dry organic layer over

. -

Purification: Recrystallize from Et2O/Hexane or purify via silica gel chromatography (DCM:MeOH gradient).

-

Part 3: Therapeutic Applications & Case Studies

Bruton’s Tyrosine Kinase (BTK) Inhibition

The this compound scaffold is a documented intermediate in the synthesis of reversible and covalent BTK inhibitors.

-

Role: The pyrazole amine serves as the "hinge binder."

-

Modification: The C4 position of the pyrazole is readily functionalized (e.g., via iodination followed by Suzuki coupling) to attach the "tail" that extends into the solvent front or interacts with Cys481 (in covalent inhibitors).

-

Advantage: The N-cyclobutyl group fits snugly into the pocket adjacent to the hinge, providing selectivity over EGFR and other kinases that have steric constraints in this region.

JAK/STAT Pathway Modulation

In Janus Kinase (JAK) inhibitors, the aminopyrazole motif mimics the adenine ring of ATP.

-

Selectivity: The volume of the cyclobutyl group can be used to dial in selectivity for JAK1 vs. JAK2 by exploiting subtle differences in the P-loop conformation.

-

Metabolic Stability: Compared to N-methyl or N-ethyl analogs, the cyclobutyl variant shows improved half-life (

) in microsomal stability assays due to the steric shielding of the nitrogen.

Part 4: Physicochemical Profile (Data Summary)

| Property | Value/Description | Relevance |

| Molecular Weight | 137.18 g/mol | Fragment-based drug discovery (FBDD) friendly. |

| cLogP | ~0.7 | Ideal for oral bioavailability; allows room for lipophilic appendages. |

| TPSA | ~52 Ų | High permeability; good CNS penetration potential. |

| H-Bond Donors | 2 (Primary Amine) | Critical for hinge binding. |

| H-Bond Acceptors | 2 (Pyrazole N) | Critical for hinge binding. |

| pKa (Conj. Acid) | ~2.5 (Pyrazole N) | Neutral at physiological pH. |

References

-

Synthesis of Pyrazole Scaffolds

-

Organic Syntheses, "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". (General method adaptation).

-

-

Cyclobutylhydrazine in BTK Inhibitors

-

ChemicalBook, "1-Cyclobutylhydrazine Hydrochloride Properties and Uses".

-

-

Medicinal Chemistry of Cyclobutanes

-

Journal of Medicinal Chemistry, "Cyclobutanes in Small-Molecule Drug Candidates".

-

-

Kinase Inhibitor Patents

-

World Intellectual Property Organization (WIPO), Patent WO2004013144, "Bicyclo-pyrazoles active as kinase inhibitors".

-

-

Aminopyrazole Review

-

Molecules, "Amino-Pyrazoles in Medicinal Chemistry: A Review".

-

Sources

literature review of pyrazol-5-amine derivatives with cyclobutyl substituents

An In-depth Technical Guide to Pyrazol-5-amine Derivatives with Cyclobutyl Substituents: Synthesis, Kinase Inhibition, and Therapeutic Potential

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its structural versatility and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This means it is a recurring motif in a multitude of clinically successful drugs.[1][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5]

Within this broad class, 5-aminopyrazole derivatives are particularly noteworthy.[6] The amino group at the C5 position serves as a versatile synthetic handle and a key hydrogen bond donor/acceptor, making these compounds ideal starting materials for constructing more complex, biologically active molecules and fused heterocyclic systems.[6][7][8] This guide focuses on a specific, underexplored subset: pyrazol-5-amine derivatives bearing a cyclobutyl substituent. We will delve into their synthesis, explore the compelling evidence for their role in kinase inhibition, and discuss their broader therapeutic potential.

The Cyclobutyl Moiety: An Optimal Choice for Kinase Inhibition

In the rational design of enzyme inhibitors, the choice of substituents is critical for modulating potency, selectivity, and pharmacokinetic properties. While simple alkyl and cycloalkyl groups are common, the cyclobutyl moiety has emerged as a particularly advantageous substituent in the context of pyrazole-based kinase inhibitors.

A key structure-activity relationship (SAR) study systematically evaluated various substituents on a pyrazole scaffold for kinase inhibitory activity. The findings were unequivocal: the cyclobutyl group was found to be more optimal for biological activity than hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or even phenyl groups.[9] This suggests the cyclobutyl ring offers a superior combination of size, conformation, and lipophilicity to favorably occupy specific sub-pockets within the kinase ATP-binding site. Its three-dimensional, puckered nature allows for precise vectorial positioning of the rest of the molecule, potentially improving binding affinity and metabolic stability compared to smaller or more flexible alkyl chains.

Synthesis of 4-Cyclobutyl-1H-pyrazol-5-amines: A Proposed Route

While specific literature on the synthesis of 4-cyclobutyl-1H-pyrazol-5-amine is scarce[10], a robust and efficient synthetic pathway can be designed based on well-established principles of pyrazole chemistry. The most common and effective method for constructing the 5-aminopyrazole core involves the condensation of a hydrazine with a β-ketonitrile derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target compound, 4-cyclobutyl-1H-pyrazol-5-amine, is outlined below. The core pyrazole ring can be formed via the cyclization of a hydrazine with a molecule containing a cyano group and a ketone, specifically 3-cyclobutyl-3-oxopropanenitrile. This key intermediate can be synthesized from cyclobutyl methyl ketone.

Caption: Retrosynthetic pathway for 4-cyclobutyl-1H-pyrazol-5-amine.

Experimental Protocol: Proposed Synthesis

This protocol describes a two-step process starting from commercially available cyclobutyl methyl ketone.

Step 1: Synthesis of 3-cyclobutyl-3-oxopropanenitrile

-

Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

-

Reaction Initiation: Cool the suspension to 0°C in an ice bath. Add cyclobutyl methyl ketone (1.0 equivalent) dropwise, followed by the dropwise addition of ethyl cyanoformate (1.1 equivalents).

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Purification: Upon completion, quench the reaction by carefully adding dilute hydrochloric acid until the mixture is acidic (pH ~5-6). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality: The Claisen condensation between the ketone and ethyl cyanoformate, mediated by a strong base like sodium ethoxide, is a classic and efficient method for forming β-ketonitriles. Anhydrous conditions are crucial to prevent hydrolysis of the base and ester.

Step 2: Synthesis of 4-cyclobutyl-1H-pyrazol-5-amine

-

Reagents & Setup: In a round-bottom flask, dissolve the 3-cyclobutyl-3-oxopropanenitrile (1.0 equivalent) from Step 1 in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation & Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-cyclobutyl-1H-pyrazol-5-amine.

Causality: This reaction follows the Knorr pyrazole synthesis pathway. The more nucleophilic nitrogen of hydrazine initially attacks the ketone carbonyl, followed by an intramolecular attack of the second nitrogen onto the nitrile carbon, leading to cyclization and subsequent tautomerization to form the stable aromatic 5-aminopyrazole ring.[11]

Biological Applications: Potent Kinase Inhibition

The primary and most well-documented therapeutic application for pyrazole derivatives is in the field of oncology as kinase inhibitors.[9] Kinases are a family of enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival.[9][12] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development.[13]

Pyrazole-based compounds are often designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the aberrant signaling cascade.

Caption: Mechanism of ATP-competitive kinase inhibition by a pyrazole derivative.

Quantitative Data: Superiority of the Cyclobutyl Substituent

The aforementioned SAR study provides compelling quantitative data on the efficacy of a pyrazole derivative (Compound 22 in the study) against a panel of cancer cell lines, directly comparing it to the established pyrazole-based CDK inhibitor AT7518.[9] The data highlights the superior performance of the compound featuring the optimal cyclobutyl group.

| Cell Line | Compound 22 IC₅₀ (µM) | AT7518 (Control) IC₅₀ (µM) |

| HCT-116 (Colon) | 0.247 | 0.411 |

| A549 (Lung) | 0.315 | 0.533 |

| BGC-823 (Gastric) | 0.924 | 0.640 |

| K562 (Leukemia) | 0.209 | 0.557 |

| HL-60 (Leukemia) | 0.192 | 2.77 |

| (Data sourced from[9]) |

These results demonstrate that the cyclobutyl-containing pyrazole derivative exhibits significantly lower IC₅₀ values (indicating higher potency) across multiple cancer cell lines compared to the control compound.[9]

Other Potential Therapeutic Applications

Beyond kinase inhibition, the versatile 5-aminopyrazole scaffold is associated with a wide array of other biological activities. The incorporation of a cyclobutyl group could potentially enhance efficacy in these areas as well.

-

Antimicrobial Activity: Various pyrazole derivatives have shown promise as antibacterial and antifungal agents.[6][14] Novel 1-methyl-1H-pyrazol-5-amine derivatives, for instance, have demonstrated potent activity against plant pathogens.[14]

-

Antitubercular Activity: Fused pyrazole systems have been investigated as potential treatments for tuberculosis, including drug-resistant strains.[15]

-

Anti-inflammatory Activity: The pyrazole nucleus is famously present in COX-2 inhibitors like celecoxib, highlighting its potential in treating inflammatory conditions.[1][3]

Future Directions and Conclusion

Pyrazol-5-amine derivatives featuring a cyclobutyl substituent represent a promising, yet underexplored, area for drug discovery. The strong evidence indicating the cyclobutyl group as an optimal substituent for kinase inhibition provides a solid foundation for future research.[9]

Key future work should focus on:

-

Synthesis and Library Development: Executing the proposed synthesis and expanding it to create a library of N1- and C3-substituted 4-cyclobutyl-1H-pyrazol-5-amines to further explore the SAR.

-

Broad Kinase Screening: Testing these novel compounds against a wide panel of kinases to identify specific targets and potential selectivity profiles.

-

Exploration of Other Activities: Evaluating the synthesized library for antimicrobial, anti-inflammatory, and other relevant biological activities.

-

Pharmacokinetic Profiling: Assessing the drug-like properties (ADME/Tox) of the most potent compounds to determine their viability as clinical candidates.

References

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules.

- Design, Synthesis and Biological Evaluation of 5-Amino-1H-pyrazole-4-carboxamide Derivatives as Potential Antitumor Agents. (2014). Ingenta Connect.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences.

- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega.

- Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). Journal of Agricultural and Food Chemistry.

- Pyrazole, Synthesis and Biological Activity. (N.d.). University of Basrah, College of Pharmacy.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020).

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry.

- 4-cyclobutyl-1h-pyrazol-5-amine (C7H11N3). (2025). PubChem.

- Three component solvent-free synthesis of 1H-pyrazol-5(4H)

- Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. (2013). European Journal of Medicinal Chemistry.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).

- Synthesis and Biological Activities of Some Pyrazole Derivatives. (2024). Pharmaceutical Sciences & Analytical Research Journal.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc.

- Pyrazole-containing kinase inhibitors targeting CDKs. (2023).

- Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. (2025). BenchChem.

- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.

- Practical Synthesis of Pyrazol-4-thiols. (2023). ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. academicstrive.com [academicstrive.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]

- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - 4-cyclobutyl-1h-pyrazol-5-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 12. unige.iris.cineca.it [unige.iris.cineca.it]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Amide Coupling with 1-Cyclobutyl-1H-pyrazol-5-amine

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] The prevalence of the amide functional group in a vast array of pharmaceuticals underscores the critical need for robust and efficient coupling methodologies.[1] This guide provides a detailed technical overview and practical protocols for the amide coupling of 1-Cyclobutyl-1H-pyrazol-5-amine, a valuable building block in the synthesis of novel therapeutic agents. The unique electronic and steric properties of this heterocyclic amine necessitate a careful consideration of reaction conditions to achieve optimal yields and purity.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but also the underlying scientific rationale for procedural choices, enabling users to troubleshoot and adapt the protocols to their specific needs. We will delve into the mechanistic aspects of common coupling strategies, offer a comparative analysis of popular reagents, and present step-by-step experimental procedures.

Understanding the Substrate: this compound

This compound features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a cyclobutyl group at the N1 position and an amine group at the C5 position. The aminopyrazole moiety is a common scaffold in pharmacologically active compounds.[2][3] The nucleophilicity of the 5-amino group is influenced by the electronic nature of the pyrazole ring. While generally considered an electron-rich aromatic system, the precise reactivity in amide coupling can be modulated by the N-substituent and the reaction conditions employed. The cyclobutyl group introduces a degree of steric bulk that must be considered when selecting the coupling partner and reagents.

Core Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures to drive off water. Modern amide synthesis relies on the activation of the carboxylic acid to a more electrophilic species that can be readily attacked by the amine nucleophile.[4] This is typically achieved using a "coupling reagent." The general workflow for a coupling reaction can be visualized as follows:

Caption: General workflow for amide coupling reactions.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is paramount for a successful reaction and depends on factors such as the steric hindrance of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.[5] Below is a comparative table of commonly used coupling reagents suitable for the acylation of this compound.

| Coupling Reagent/System | Acronym | Advantages | Disadvantages |

| Carbodiimides | |||

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxybenzotriazole | EDC/HOBt | Cost-effective; water-soluble byproducts are easily removed during aqueous work-up.[5][6] | Can lead to racemization of chiral carboxylic acids; formation of N-acylurea byproduct can be an issue with less nucleophilic amines.[7][8] |

| Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine | DCC/DMAP | Highly effective for sterically hindered substrates. | Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration for removal; DCC is a known sensitizer.[9] |

| Uronium/Aminium Salts | |||

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High coupling efficiency and fast reaction rates; low racemization potential.[10] Often effective for challenging couplings.[7] | More expensive than carbodiimides; can react with the amine to form a guanidinium byproduct.[8] |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Similar to HATU, widely used and effective. | Can also form guanidinium byproducts; HOBt-based, which has safety concerns in its anhydrous form.[11] |

| Phosphonium Salts | |||

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly reactive and effective for hindered couplings. | Byproduct (HMPA) is a known carcinogen.[7] |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A safer alternative to BOP, as the byproduct is less toxic.[7] | More expensive than many other coupling reagents. |

Reaction Mechanisms in Focus

A deeper understanding of the reaction mechanism allows for more informed optimization and troubleshooting.

EDC/HOBt Coupling Mechanism

The reaction proceeds through a multi-step process:

-

The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[5]

-

This unstable intermediate can be intercepted by the nucleophilic N-hydroxybenzotriazole (HOBt) to generate a more stable HOBt-active ester. This step is crucial for minimizing racemization of chiral carboxylic acids.[5][6]

-

The amine, this compound, then attacks the carbonyl group of the active ester to form the desired amide bond and regenerate HOBt.[5]

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

HATU Coupling Mechanism

HATU is a uronium salt-based coupling reagent that is highly efficient.[12][10]

-

In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[13][14]

-

The carboxylate attacks HATU to generate a highly reactive OAt-active ester, with the concomitant formation of tetramethylurea.[5][12]

-

The amine then rapidly reacts with the active ester to yield the final amide product. The pyridine nitrogen in the HOAt moiety is thought to facilitate the reaction by stabilizing the transition state.[12]

Caption: Simplified mechanism of HATU mediated amide coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific carboxylic acid being coupled.

Protocol 1: General Procedure using EDC/HOBt

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)

-

HOBt (1.1 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard work-up reagents (e.g., 1N HCl, saturated NaHCO₃ solution, brine)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).

-

Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[15]

Protocol 2: General Procedure using HATU

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound (1.0 - 1.2 equiv)

-

HATU (1.1 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard work-up reagents

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[5]

-

Add a solution of this compound (1.1 equiv) in a small amount of the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance. | - Switch to a more powerful coupling reagent (e.g., HATU).- Increase the reaction temperature or time.- Use a less sterically hindered carboxylic acid if possible. |

| Formation of Side Products | - N-acylurea formation (with carbodiimides).- Racemization of chiral centers.- Guanidinium byproduct formation (with uronium salts). | - Ensure the use of additives like HOBt or HOAt with carbodiimides.[8]- Perform the reaction at lower temperatures to minimize racemization.- Optimize the order of addition of reagents. Pre-activating the acid before adding the amine can sometimes be beneficial.[8] |

| Difficult Purification | - Water-soluble byproducts remaining in the organic layer.- Co-elution of the product with byproducts on silica gel. | - Ensure thorough aqueous washes during work-up.- Consider recrystallization as an alternative purification method.[15]- Explore different solvent systems for column chromatography. |

Safety Considerations

Amide coupling reagents should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

Carbodiimides (DCC, EDC): These are known sensitizers and can cause allergic reactions upon skin contact.[16]

-

Uronium/Aminium Salts (HATU, HBTU): These can also be skin and respiratory sensitizers.[16][17] Some have been flagged as potentially shock-sensitive.[11]

-

Additives (HOBt): Anhydrous HOBt is explosive and should be handled with extreme caution.[11] Commercially available HOBt typically contains water to mitigate this risk.

-

Solvents: Anhydrous solvents are often required and should be handled under an inert atmosphere to prevent the introduction of water, which can hydrolyze the activated intermediates.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The successful amide coupling of this compound is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. Both carbodiimide-based methods, such as EDC/HOBt, and uronium salt-based approaches, like HATU, offer viable pathways to the desired amide products. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently synthesize novel compounds for further investigation in drug discovery and development programs.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, J. Org. Chem. 1996, 61, 3849-3862. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

Wikipedia. (n.d.). HATU reagent. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

ACS Webinars. (2025). Bonding with Caution: Understanding the Hazards of Peptide Couplers. Retrieved from [Link]

-

Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

-

Graham, J., & Trejo-Martin, A. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Chemical Research in Toxicology, 35(5), 793-808. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Sharma, A., & Kumar, P. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11527-11531. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. hepatochem.com [hepatochem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 11. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acs.org [acs.org]

optimizing Buchwald-Hartwig amination using 1-Cyclobutyl-1H-pyrazol-5-amine

Application Note: AN-2026-PYR Optimizing Buchwald-Hartwig Amination of 1-Cyclobutyl-1H-pyrazol-5-amine

Executive Summary

This guide details the optimization of C-N cross-coupling reactions involving This compound , a sterically demanding and electron-deficient nucleophile often utilized in kinase inhibitor synthesis.

Aminopyrazoles present a dual challenge in Palladium-catalyzed amination:

-

Catalyst Poisoning: The pyridine-like nitrogen (N2) can competitively bind to the Pd center, creating a non-productive resting state.

-

Steric & Electronic Deactivation: The cyclobutyl group at N1 creates steric bulk proximal to the C5-amine, while the heteroaromatic ring reduces nucleophilicity compared to standard anilines.

This protocol utilizes Fourth-Generation (G4) Buchwald Precatalysts to bypass induction periods and employs a "Self-Validating" screening matrix to identify optimal conditions rapidly.

Mechanistic Insight & Challenges

To optimize this reaction, one must understand the failure modes. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination pathway characteristic of 5-aminopyrazoles.

Figure 1: The competitive landscape between productive amine binding and N2-mediated catalyst poisoning.

Screening Strategy (The "Self-Validating" Protocol)

Do not rely on a single set of conditions. The steric influence of the cyclobutyl group requires a specific ligand pocket geometry. We utilize a 4x3 Matrix Screen (Microscale) to validate the optimal system before scale-up.

Variable 1: Ligand/Catalyst (The Engine)[1][2][3][4]

-

BrettPhos Pd G4: The gold standard for primary amines. High activity, long life.

-

tBuBrettPhos Pd G4: Increased bulk. Often superior for amides or highly hindered amines.

-

XantPhos Pd G4: A bidentate alternative; sometimes preferred if monodentate ligands fail to prevent N2-binding.

-

RuPhos Pd G4: Generally for secondary amines, but included as a control for steric "openness."

Variable 2: Base (The Activator)[1]

-

NaOtBu (Sodium tert-butoxide): Strong, soluble. Standard first choice.

-

LHMDS (Lithium hexamethyldisilazide): Strong, non-nucleophilic, soluble. Good for base-sensitive substrates.[1]

-

K2CO3 (Potassium Carbonate): Weak, heterogeneous. Mildest option (requires higher T).

Protocol 1: Microscale Matrix Screen (12 Reactions)

Scale: 50 µmol | Solvent: t-Amyl Alcohol (anhydrous) | Temp: 80°C

-

Stock Solutions: Prepare 0.1 M stock solutions of the Aryl Halide and this compound in t-Amyl Alcohol.

-

Dosing: In a 96-well plate or HPLC vial array, dispense 500 µL (50 µmol) of reagents.

-

Catalyst Addition: Add 2.0 mol% of the respective Pd G4 precatalyst (solid addition preferred to prevent decomposition).

-

Base Addition: Add 1.2 equivalents of base.

-

Reaction: Seal and heat to 80°C for 4 hours.

-

Analysis: Dilute 10 µL aliquot into 500 µL MeCN. Analyze via UPLC/MS (254 nm).

Data Interpretation Guide:

| Observation | Diagnosis | Action |

| < 10% Conversion | Catalyst death or Oxidative Addition failure. | Switch to tBuBrettPhos (bulkier) or increase Temp to 100°C. |

| High SM, Dehalogenated Ar-H | Switch solvent to Dioxane or Toluene ; avoid alcohols. | |

| High Conversion, Low Yield | Side reactions (e.g., oligomerization). | Switch Base to K3PO4 or Cs2CO3 (milder). |

| > 90% Yield | Validated Condition. | Proceed to Protocol 2. |

Optimized Scale-Up Protocol

Based on typical reactivity profiles for 5-aminopyrazoles [1][2], the BrettPhos Pd G4 / NaOtBu system is the highest probability starting point for scale-up.

Target Scale: 1.0 gram (limiting reagent) Reaction Time: 2–6 Hours

Materials

-

Aryl Halide (Electrophile): 1.0 equiv.[2]

-

Nucleophile: this compound (1.1 equiv.)

-

Catalyst: BrettPhos Pd G4 (0.5 – 1.0 mol%)

-

Base: NaOtBu (1.4 equiv.)

-

Solvent: t-Amyl Alcohol (0.2 M concentration) or 1,4-Dioxane.

Step-by-Step Workflow

Figure 2: Operational workflow for the optimized scale-up.

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Aminopyrazole (1.1 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (0.01 equiv).

-

Note: Pd G4 precatalysts are air-stable, allowing benchtop weighing.

-

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Syringe in anhydrous, degassed t-Amyl Alcohol.

-

Activation: Place in a pre-heated block at 90°C . Stir vigorously (>500 rpm) to ensure base suspension.

-

Visual Check: The solution should turn from pale yellow to a darker amber/brown as the active Pd(0) species is generated.

-

-

Monitoring: Sample at 2 hours. If conversion is >95%, cool to room temperature.

-

Workup:

-

Dilute with EtOAc.

-

Filter through a pad of Celite to remove inorganic salts and Pd black.

-

Concentrate in vacuo.

-

Purify via Flash Chromatography (DCM/MeOH or Hex/EtOAc gradient).

-

Troubleshooting & Critical Parameters

| Parameter | Issue | Solution |

| Stirring | Inconsistent yield | The base (NaOtBu) is sparingly soluble. Vigorous stirring is non-negotiable to maintain the solid-liquid interface. |

| Cyclobutyl Sterics | Low reactivity | If BrettPhos fails, switch to tBuBrettPhos . The tert-butyl groups increase the cone angle, potentially forcing the active site open for the bulky cyclobutyl amine. |

| N2-Binding | Reaction stalls at 50% | Add 10-20 mol% free ligand (BrettPhos) to shift the equilibrium away from N2-coordination and back to L-Pd-Ar species. |

| Protodehalogenation | Ar-H byproduct | This indicates the amine is not binding fast enough. Increase amine equivalents to 1.5x or switch solvent to Toluene to alter solvation shells. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Sigma-Aldrich. (n.d.). BrettPhos Pd G4 Product Information.

Sources

Application Note & Protocols: Microwave-Assisted Synthesis of 1-Cyclobutyl-1H-pyrazol-5-amine Derivatives

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors used in cancer therapy, feature a pyrazole scaffold.[1] The derivatization of the pyrazole ring, particularly at the N1 and C5 positions, allows for the fine-tuning of pharmacological properties. The introduction of a cyclobutyl group at the N1 position can enhance metabolic stability and lipophilicity, making 1-cyclobutyl-1H-pyrazol-5-amine derivatives attractive targets for drug development programs.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods.[2][3] These benefits include dramatically reduced reaction times (often from hours to minutes), increased product yields, and improved purity profiles.[1][4] Furthermore, microwave synthesis aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions.[1][5] This application note provides a detailed protocol for the efficient synthesis of this compound derivatives utilizing microwave irradiation, based on established methodologies for related pyrazole syntheses.

The Underlying Chemistry: A Mechanistic Overview

The synthesis of 1-substituted-1H-pyrazol-5-amines typically proceeds through a cyclocondensation reaction. In the context of this application note, the proposed pathway involves the reaction of cyclobutylhydrazine with a suitable three-carbon synthon, such as a β-ketonitrile or an α-cyanoketone. The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration (or tautomerization) to yield the stable aromatic pyrazole ring.

Microwave irradiation accelerates this process through efficient and uniform heating of the reaction mixture.[2] Polar molecules within the mixture align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically. This rapid and homogenous heating can overcome activation energy barriers more effectively than conventional heating, leading to faster reaction rates and often cleaner product formation.[6]

Below is a conceptual diagram illustrating the key steps in the proposed microwave-assisted synthesis.

Caption: Conceptual workflow for the microwave-assisted synthesis of this compound derivatives.

Comparative Advantage: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis for preparing pyrazole derivatives are well-documented.[4][7] The following table summarizes a typical comparison based on literature data for analogous reactions.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference(s) |

| Reaction Time | 5 - 20 minutes | 2 - 24 hours | [1][4] |

| Typical Yield | 70 - 95% | 50 - 80% | [1][8] |

| Energy Consumption | Significantly Lower | Higher | [4] |

| Product Purity | Often higher, less byproducts | May require more extensive purification | [1][2] |

| Solvent Use | Amenable to solvent-free or reduced solvent conditions | Typically requires larger solvent volumes | [5][9] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 1-aryl-1H-pyrazole-5-amines.[8][10] Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.

Materials and Equipment:

-

Cyclobutylhydrazine (or its hydrochloride salt)

-

3-Aminocrotononitrile (or a suitable α-cyanoketone)

-

1 M Hydrochloric acid (HCl) or another suitable solvent/acid catalyst

-

10% Sodium hydroxide (NaOH) solution

-

Microwave reactor (e.g., CEM Discover, Biotage Initiator)

-

Microwave reaction vials (2-5 mL or 10-20 mL) with crimp caps

-

Magnetic stir bars

-

Standard laboratory glassware for work-up and purification

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

-

Purification system (e.g., column chromatography or recrystallization solvents)

Step-by-Step Procedure:

-

Reactant Preparation: In a clean, dry microwave reaction vial, add a magnetic stir bar. To the vial, add cyclobutylhydrazine hydrochloride (1.0 mmol, 1.0 eq.) and 3-aminocrotononitrile (1.0 mmol, 1.0 eq.).

-

Solvent Addition: Add 3-5 mL of 1 M HCl to the vial.[8] The final concentration of the limiting reagent should be approximately 0.2-0.4 M. Ensure the stir bar can rotate freely.

-

Vial Sealing: Securely seal the vial with a crimp cap. It is critical that the vial is properly sealed to withstand the pressure generated during microwave heating.[11]

-

Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

-

Reaction Monitoring and Cooling: After the irradiation is complete, allow the vial to cool to room temperature (either passively or with compressed air, as per the instrument's safety features).

-

Work-up: Carefully open the vial in a fume hood. Transfer the reaction mixture to a small beaker. While stirring, slowly add 10% NaOH solution to basify the mixture to a pH of ~10-12. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if it is an oil or if further purification is required.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Caption: Detailed step-by-step workflow for the microwave-assisted synthesis protocol.

Trustworthiness and Self-Validation

The reliability of this protocol is grounded in its basis on well-established and peer-reviewed synthetic methods for analogous pyrazole derivatives.[8][10] The protocol's self-validating aspects include:

-

Reaction Monitoring: Progress can be monitored by TLC to ensure the consumption of starting materials.

-

Reproducibility: Microwave reactors provide precise control over temperature, pressure, and time, ensuring high reproducibility between runs.[9]

-

Predictable Outcome: The cyclocondensation reaction is a robust and high-yielding method for pyrazole synthesis.[12]

-

Characterization: The final product's identity and purity are unequivocally confirmed by standard spectroscopic and spectrometric methods, leaving no ambiguity in the outcome.

Conclusion: An Efficient Pathway to Novel Pyrazole Derivatives

Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the preparation of this compound derivatives. This approach significantly shortens development timelines for medicinal chemists and drug discovery professionals by accelerating the synthesis of novel chemical entities. The protocols and principles outlined in this application note offer a robust starting point for researchers looking to leverage the power of microwave chemistry in their own laboratories.

References

-

SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

-

RTI International. (n.d.). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]

-

NIScPR Online Periodicals Repository. (n.d.). Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluation of their insecticidal and antibacterial potential. Retrieved from [Link]

-

PubMed. (2019, June 23). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Retrieved from [Link]

-

Organic Chemistry Portal. (2005, September 15). Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Retrieved from [Link]

-

PubMed. (2024, September 20). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. Retrieved from [Link]

-

DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

-

MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

-

GSC Online Press. (2020, February 12). Green synthesis of pyranopyrazole using microwave assisted techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, May 8). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Retrieved from [Link]

-

YouTube. (2023, March 1). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. Retrieved from [Link]

-

ResearchGate. (2025, August 4). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

-

PubMed Central. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. Retrieved from [Link]

-

ACS Publications. (2021, October 11). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. Retrieved from [Link]

-

MDPI. (2021, June 10). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][9][13]triazines. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Retrieved from [Link]

-

Acta Pharmaceutica. (2023, January 27). Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency: Scientific paper. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines | RTI [rti.org]

- 11. youtube.com [youtube.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

Application Note: Strategic Protection of 1-Cyclobutyl-1H-pyrazol-5-amine in Complex Synthesis

Abstract

1-Cyclobutyl-1H-pyrazol-5-amine is a critical building block in modern medicinal chemistry, serving as a precursor for a range of bioactive molecules, including kinase inhibitors and therapeutic agents for neurodegenerative diseases. Its synthesis and subsequent functionalization, however, are complicated by the nucleophilic nature of the C5-amino group and the pyrazole ring nitrogens. This application note provides a comprehensive guide to the strategic selection and implementation of nitrogen protecting groups for this valuable intermediate. We will delve into the rationale behind choosing a specific protecting group, provide detailed, field-tested protocols for their installation and removal, and discuss troubleshooting strategies to overcome common synthetic hurdles.

Introduction: The Synthetic Challenge

The this compound scaffold is of significant interest due to its conformational rigidity and unique vector projections, which allow for precise interactions with biological targets. However, the primary amine at the C5 position exhibits high reactivity, often leading to undesired side reactions during subsequent synthetic transformations such as halogenation, metal-catalyzed coupling, or acylation. Furthermore, the pyrazole ring itself contains two nitrogen atoms, N1 and N2, which can also compete for reagents. Therefore, a robust protecting group strategy is paramount for achieving high yields and purity in multi-step syntheses.

The ideal protecting group for this compound should be:

-

Selective: It should react preferentially with the C5-amino group over the pyrazole nitrogens.

-

Stable: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

-

Orthogonal: It should be removable under conditions that do not affect other functional groups in the molecule.

-

High-yielding: Both the protection and deprotection steps should proceed in high yields.

This guide will focus on the most effective and commonly employed protecting groups for this system: the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We will also briefly discuss the utility of the trifluoroacetyl group for specific applications.

Selecting the Right Protecting Group: A Decision-Making Framework

The choice of a protecting group is dictated by the overall synthetic route. The stability of the protecting group under various conditions is a key consideration.

Stability Profile of Common Amine Protecting Groups

The following table summarizes the stability of Boc, Cbz, and Trifluoroacetyl (TFA) groups under common reaction conditions encountered in organic synthesis. This allows for the development of orthogonal strategies, where one protecting group can be selectively removed in the presence of others.[1]

| Condition | Boc (tert-Butoxycarbonyl)[2] | Cbz (Benzyloxycarbonyl)[3] | Trifluoroacetyl[4] |

| Strong Acids (e.g., TFA, HCl) | Labile[5] | Labile | Stable |

| Mild Acids (e.g., AcOH) | Generally Stable | Stable [3] | Stable |

| Strong Bases (e.g., NaOH, KOH) | Stable [6] | Stable [3] | Labile |

| Mild Bases (e.g., K2CO3, Et3N) | Stable | Stable | Labile |

| Catalytic Hydrogenation (H2/Pd) | Stable [2] | Labile[7] | Stable |

| Nucleophiles | Stable [6] | Stable | Susceptible to strong nucleophiles |

| Oxidizing Agents | Generally Stable | Generally Stable | Generally Stable |

| Reducing Agents (e.g., NaBH4) | Stable | Stable | Stable |

Decision Workflow for Protecting Group Selection

The following workflow, presented as a Graphviz diagram, illustrates a logical process for selecting the most appropriate protecting group based on the planned synthetic route.

Caption: Boc-protection of this compound.

Materials:

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected product.

Boc Deprotection

The Boc group is typically removed under acidic conditions. [8]Trifluoroacetic acid (TFA) in DCM is a common and effective method. [9] Reaction Scheme:

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

using 1-Cyclobutyl-1H-pyrazol-5-amine as a building block in heterocyclic synthesis

Application Note: 1-Cyclobutyl-1H-pyrazol-5-amine in Heterocyclic Synthesis

Executive Summary

This compound is a specialized heterocyclic building block that bridges the gap between solubility and metabolic stability in drug discovery.[1][2] Unlike its methyl or phenyl analogs, the N1-cyclobutyl motif offers a unique balance of lipophilicity (

This guide details the practical application of this building block in synthesizing two privileged scaffolds: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines .[1] It moves beyond textbook definitions to address the specific solubility, regioselectivity, and purification challenges inherent to the cyclobutyl derivative.

Chemical Profile & Handling

| Property | Specification / Note |

| CAS Number | 1006469-86-0 |

| Molecular Formula | |

| Molecular Weight | 137.18 g/mol |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2] |

| Stability | Oxidation Sensitive: The electron-rich 5-amino group makes the ring susceptible to oxidative darkening over time.[1][2] Store at -20°C under inert atmosphere (Ar/N2). |

| Reactivity Profile | Dinucleophile: Reacts at the exocyclic amine ( |

Strategic Synthesis Map

The utility of this compound lies in its ability to serve as a 1,3-dinucleophile .[1][2] The following flowchart illustrates the divergent pathways accessible from this single starting material.

Figure 1: Divergent synthesis pathways. The 1,2-dinucleophilic nature of the pyrazole core allows access to fused bicyclic systems (green) or functionalized monocycles (yellow).[1]

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the "workhorse" reaction for this building block. The fusion of the pyrazole and pyrimidine rings creates a scaffold that mimics the ATP purine ring, a critical feature for kinase inhibition.

The Challenge (Regioselectivity):

When reacting with unsymmetrical 1,3-diketones (

-

Mechanistic Insight: The reaction is driven by the attack of the exocyclic amine on the more reactive carbonyl, followed by ring closure. However, the steric bulk of the N1-cyclobutyl group can sterically hinder the N2 nitrogen, influencing the final cyclization step.

-

Solution: Use Glacial Acetic Acid at reflux.[2][3] Acidic conditions promote the formation of the thermodynamically stable isomer and facilitate dehydration.

Experimental Procedure

-

Reagents:

-

Step-by-Step:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aminopyrazole in glacial acetic acid.

-

Add: Add the 1,3-diketone dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (usually lower -

Workup (Precipitation Method): Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (5x reaction volume).

-

Isolation: If a solid precipitates, filter and wash with cold water (to remove acid) and hexanes.

-

Workup (Extraction Method - if no precipitate): Neutralize the aqueous mixture with sat.

(Caution: foaming) to pH 8.[2] Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over

-

-

Purification:

-

Recrystallization from EtOH/Water is often sufficient.[2]

-

If chromatography is needed, use a gradient of 0-50% EtOAc in Hexanes.

-

Critical Parameter: If using Enaminones (e.g., dimethylamino-enones) instead of diketones to ensure regioselectivity, use refluxing ethanol with catalytic acetic acid instead of neat acetic acid to prevent decomposition of the sensitive enaminone.

Protocol B: Synthesis of Pyrazolo[3,4-b]pyridines

This protocol utilizes the C4-nucleophilicity of the pyrazole ring.[2] It is a multicomponent reaction (MCR) ideal for generating library diversity.[2]

Experimental Procedure (One-Pot MCR)

-

Reagents:

-

Step-by-Step:

-

Mix: Combine the aldehyde and active methylene compound in Ethanol. Stir for 15 minutes at RT (Knoevenagel condensation).

-

Add: Add the aminopyrazole and catalyst.

-

Heat: Reflux for 4–8 hours.

-

Mechanism: The aminopyrazole undergoes a Michael addition to the Knoevenagel intermediate (at the C4 position), followed by intramolecular cyclization and oxidation (aromatization).

-

Workup: The product often precipitates from the hot/cooling ethanol.[2] Filter and wash with cold ethanol.[2]

-

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Dark/Tarred Reaction | Oxidation of the aminopyrazole.[1][2] | Perform reactions under |

| Regioisomer Mixtures | Unsymmetrical diketones with similar steric/electronic profiles.[2] | Switch to Enaminones (dimethylformamide dimethyl acetal derivatives) to lock the regiochemistry. The amine will attack the |

| Low Yield (Protocol A) | Protonation of the amine inhibiting nucleophilicity.[2] | While AcOH is standard, some substrates require neutral conditions : Reflux in Toluene with a Dean-Stark trap to remove water physically rather than chemically. |

| N1-Cyclobutyl Cleavage | Harsh acidic conditions (e.g., conc. | The cyclobutyl group is relatively stable, but avoid strong mineral acids at high temperatures. Glacial AcOH or TFA (at RT) are safe.[2] |

References

-

General Reactivity of 5-Aminopyrazoles

-

Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

-

Vertex AI Search Results (1.1): "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."[1] RSC Advances, 2025.

-

- Regioselectivity in Heterocyclic Synthesis: Aggarwal, R., et al. "Regioselective synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives." Journal of Chemical Sciences, 2011. (Validates the use of acidic conditions for thermodynamic control).

-

Medicinal Chemistry of Pyrazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. dau.url.edu [dau.url.edu]

- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pp.bme.hu [pp.bme.hu]

- 7. arkat-usa.org [arkat-usa.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclobutyl-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of 1-Cyclobutyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.

Core Synthesis Overview

The most prevalent and reliable method for synthesizing 1-substituted-1H-pyrazol-5-amines involves the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile or an equivalent thereof.[1][2] For the target molecule, this compound, the key precursors are Cyclobutylhydrazine and a suitable three-carbon building block, commonly 2-(ethoxymethylene)malononitrile or 3-aminocrotononitrile .[3][4][5]

The reaction proceeds via nucleophilic attack of the hydrazine on the electrophilic carbon of the nitrile partner, followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Reaction Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've only recovered starting materials. What went wrong?

A: Low yield is a common issue that can stem from several factors, from the quality of your starting materials to the specific reaction conditions.

| Potential Cause | Scientific Rationale & Troubleshooting Steps |

| Poor Quality of Cyclobutylhydrazine | Cyclobutylhydrazine can be unstable. If using the hydrochloride salt, it must be effectively neutralized to the free base for the reaction to proceed.[6][7] Solution: 1. Verify Starting Material: Ensure the cyclobutylhydrazine or its salt is of high purity. 2. Effective Neutralization: If using the HCl salt, use at least one full equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) in the reaction mixture. The base should be added before or concurrently with the hydrazine. 3. Consider In-Situ Generation: In some cases, preparing the hydrazine immediately before use can improve results. |

| Incorrect Stoichiometry | An imbalance in reactants can lead to incomplete conversion or the formation of side products. |

| Suboptimal Reaction Temperature | The cyclization step is temperature-dependent. If the temperature is too low, the reaction may be sluggish. If too high, it can lead to decomposition or side reactions. |

| Inappropriate Solvent Choice | The solvent plays a crucial role in solvating reactants and intermediates. Protic solvents like ethanol are commonly used as they can facilitate proton transfer during the cyclization step. |

Problem 2: Formation of Significant Side Products

Q: My crude NMR/LCMS shows multiple peaks, indicating the formation of several impurities. How can I improve the selectivity?

A: Side product formation often points to issues with regioselectivity, reaction conditions, or starting material degradation.

| Potential Cause | Scientific Rationale & Troubleshooting Steps |

| Regioisomer Formation | While less common with symmetric partners like 2-(ethoxymethylene)malononitrile, using asymmetric β-ketonitriles can lead to the formation of regioisomers (e.g., 3-amino vs. 5-amino pyrazoles). The N1 nitrogen of cyclobutylhydrazine is typically the site of substitution. |

| Dimerization/Polymerization | Highly reactive intermediates or starting materials, particularly malononitrile derivatives, can self-condense or polymerize under harsh conditions (e.g., strong base, high heat).[8] |

| Hydrolysis of Nitrile Group | If water is present under acidic or basic conditions, the nitrile group on the pyrazole ring (if present as a substituent) or on the starting material can hydrolyze to an amide or carboxylic acid. |

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use the hydrochloride salt of cyclobutylhydrazine? Can I use the free base?

A1: Cyclobutylhydrazine free base is less stable and more hazardous than its hydrochloride salt.[6][7][9] The salt form is preferred for storage and handling. When using the salt, you must add at least one equivalent of a base (like triethylamine) to the reaction to liberate the nucleophilic free base in situ. If you have access to the free base and can handle it safely, you can use it directly without adding an external base.

Q2: My product is an oil and is difficult to purify. What are the best practices for purifying aminopyrazoles?

A2: Aminopyrazoles can be challenging to purify due to their basicity, which can cause tailing on silica gel chromatography.

-

Column Chromatography: To mitigate tailing, deactivate the silica gel by adding a small amount of triethylamine (0.5-1%) or ammonia in methanol to your eluent system.[10] A typical solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

-